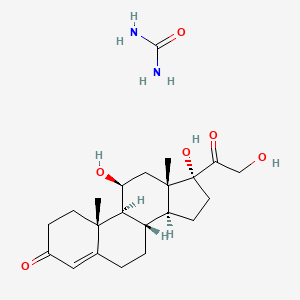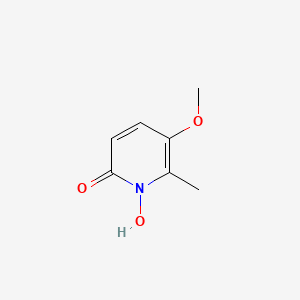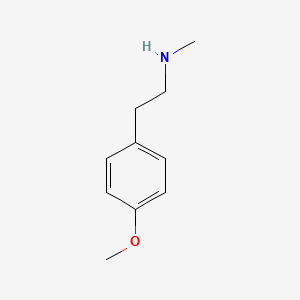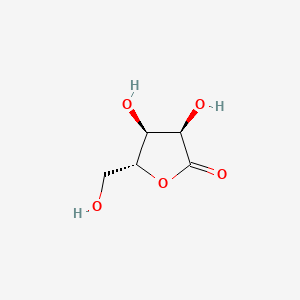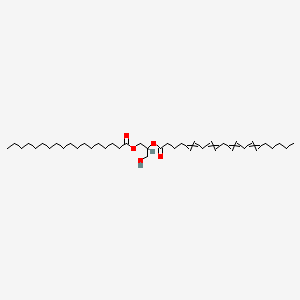
5-Methylisoxazole-3-carboxamide
Overview
Description
5-Methylisoxazole-3-carboxamide is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions.
Mechanism of Action
Target of Action
5-Methylisoxazole-3-carboxamide has been studied for its potential as an antitubercular agent . The primary targets of this compound are the Mycobacterium tuberculosis H37Rv and certain bacterial strains such as Bacillus subtilis and Escherichia coli . These targets play a crucial role in causing tuberculosis and certain bacterial infections, respectively.
Mode of Action
It’s known that the compound interacts with its targets (mycobacterium tuberculosis h37rv, bacillus subtilis, and escherichia coli) to exert its antitubercular and antibacterial effects .
Biochemical Pathways
Given its antitubercular and antibacterial activity, it can be inferred that the compound interferes with the essential biochemical pathways of the targeted bacteria, leading to their inhibition .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of Mycobacterium tuberculosis H37Rv, Bacillus subtilis, and Escherichia coli . This leads to its potential antitubercular and antibacterial effects .
Biochemical Analysis
Biochemical Properties
5-Methylisoxazole-3-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with Mycobacterium tuberculosis H37Rv, demonstrating significant antitubercular activity . The compound’s interaction with enzymes involved in the metabolic pathways of Mycobacterium tuberculosis suggests its potential as a lead compound for developing new antitubercular agents. Additionally, this compound has shown antibacterial activity against Bacillus subtilis and Escherichia coli .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. It has demonstrated significant cytotoxicity against human cancer cell lines such as A549, COLO 205, MDA-MB 231, and PC-3 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown to inhibit the growth of Mycobacterium tuberculosis by interfering with its metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s antitubercular activity is attributed to its ability to inhibit key enzymes in the metabolic pathways of Mycobacterium tuberculosis . Additionally, its cytotoxic effects on cancer cells are due to its interaction with cellular proteins and enzymes that regulate cell growth and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. The compound has shown good stability in vitro, maintaining its activity over extended periods . In in vivo studies, the compound’s effects on cellular function have been observed to change over time, with long-term exposure leading to sustained inhibition of Mycobacterium tuberculosis growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits significant antitubercular activity at low doses, with minimal toxic or adverse effects . At higher doses, the compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism in Mycobacterium tuberculosis involves its interaction with key enzymes that are essential for the bacterium’s survival . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s antitubercular activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes and distributed within various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate cellular sites to exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisoxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles . Another method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine .
Industrial Production Methods: Industrial production of this compound often employs catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield . These methods are preferred due to their eco-friendly nature and reduced generation of waste.
Chemical Reactions Analysis
Types of Reactions: 5-Methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of different functional groups at the 5-position.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate.
Reduction: Employs reducing agents like lithium aluminum hydride.
Substitution: Involves reagents like halogens or organometallic compounds.
Major Products:
Oxidation: 5-Methylisoxazole-3-carboxylic acid.
Reduction: 5-Methylisoxazole-3-amine.
Substitution: Various 5-substituted isoxazole derivatives.
Scientific Research Applications
5-Methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential antitubercular agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Isoxazole: A parent compound with similar structural features.
5-Phenylisoxazole-3-carboxamide: A derivative with enhanced biological activity.
5-Methylisoxazole-3-carboxylic acid: An oxidized form with different applications.
Uniqueness: 5-Methylisoxazole-3-carboxamide stands out due to its unique combination of biological activities and synthetic versatility. Its ability to undergo various chemical transformations makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOSIRPMGVGOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188021 | |
| Record name | 3-Carbamoyl-5-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3445-52-1 | |
| Record name | 5-Methyl-3-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carbamoyl-5-methylisoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3445-52-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Carbamoyl-5-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylisoxazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CARBAMOYL-5-METHYLISOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3Z7EO2G4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)
